
Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate
Overview
Description
Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate is a useful research compound. Its molecular formula is C16H18F3NO4 and its molecular weight is 345.31 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(benzyloxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate, also known by its CAS number 397844-32-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
The compound contains a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.
- Inhibition of Ubiquitin-Specific Proteases (USPs) :
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the benzyloxycarbonylamino group may contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic pathways.
- Anticancer Potential :
Case Study 1: USP Inhibition
In a study investigating the inhibition of USP28 and USP25, derivatives of this compound were tested for their ability to modulate these pathways. The results indicated that certain analogs effectively inhibited these USPs, leading to decreased cell viability in cancer cell lines. The study highlighted the potential for developing these compounds into therapeutic agents for cancer treatment .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on structurally similar compounds to assess their antimicrobial efficacy against various bacterial strains. Results showed that compounds with the benzyloxycarbonylamino moiety exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)hex-5-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-3-4-10-15(13(21)23-2,16(17,18)19)20-14(22)24-11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPRGJHJCRPWFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC=C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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